Yop2b (Yersinia)
Description
Historical Context and Nomenclature: From Yop2b to YopH
The protein now widely recognized as YopH was initially identified by an earlier designation, Yop2b. f1000research.com This early nomenclature reflected its status as one of the Yersinia outer proteins (Yops) identified during initial investigations into the bacteria's virulence factors. proteopedia.org Research in the late 1980s and early 1990s characterized Yop2b as a virulence determinant in Yersinia pseudotuberculosis whose expression was regulated by environmental factors, specifically calcium concentration and temperature, at the transcriptional level. f1000research.comdiva-portal.orgnih.gov Further studies revealed its function as a potent protein tyrosine phosphatase (PTPase), leading to its reclassification and standardization of nomenclature as YopH (Yersinia outer protein H). proteopedia.orgontosight.aiuniprot.orguniprot.org The "H" in YopH signifies its role as a phosphatase. ontosight.ai This transition in naming reflects the increasing understanding of its molecular function and critical role in Yersinia pathogenesis. ontosight.aiuniprot.orguniprot.org
Overview of Yersinia Pathogenic Strategies
Pathogenic Yersinia species have evolved to thrive within host tissues by actively subverting the host immune response. proteopedia.orgontosight.aiasm.org A central strategy involves the injection of a suite of effector proteins, the Yops, directly into the cytoplasm of host cells, particularly immune cells like neutrophils, macrophages, and dendritic cells. proteopedia.orgasm.orgnih.gov This targeted delivery allows the bacteria to manipulate host cellular processes from within. proteopedia.orgontosight.ai Key pathogenic mechanisms employed by Yersinia include the inhibition of phagocytosis, suppression of cytokine production, disruption of the host cytoskeleton, and induction of apoptosis in immune cells. proteopedia.orgontosight.aiasm.org These actions collectively disarm the host's immediate defenses, creating a permissive environment for bacterial replication in lymphatic tissue. proteopedia.orgasm.org YopH is a crucial effector in this process, primarily by interfering with host cell signaling pathways through its tyrosine phosphatase activity. ontosight.aiuniprot.orguniprot.org
Role of Type III Secretion System (T3SS) in YopH Delivery
The Type III Secretion System (T3SS), often referred to as an injectisome, is a complex molecular machine essential for the virulence of pathogenic Yersinia. proteopedia.orgasm.orgnih.govasm.orgnih.gov This system acts as a direct conduit, transporting effector proteins like YopH from the bacterial cytoplasm across both the bacterial envelope and the host cell membrane into the host cell cytosol. proteopedia.orgasm.orgnih.govasm.org The T3SS is encoded on a virulence plasmid present in pathogenic Yersinia species. proteopedia.orgnih.gov
The expression and activity of the T3SS are tightly regulated by environmental cues, notably temperature (37°C) and the concentration of calcium ions. nih.govasm.orgnih.gov Under conditions mimicking the host environment (37°C and low calcium), the T3SS is activated, leading to the synthesis and secretion of Yops. nih.govasm.orgnih.gov Contact with a host cell is believed to trigger the localized activation of the T3SS at the bacterium-host cell interface, enabling the direct injection of effector proteins. nih.gov
YopH, like other secreted Yops, lacks a conventional cleavable signal peptide for secretion and relies on specific chaperone proteins for proper targeting to the T3SS. proteopedia.org The chaperone protein SycH is known to bind to YopH and is involved in its delivery to the secretion system. proteopedia.org The orderly transport of Yops through the T3SS can also involve regulatory proteins like LcrQ, which can act as a competitive inhibitor for chaperone binding. proteopedia.org Once injected into the host cell, YopH exerts its effects by targeting and dephosphorylating specific host proteins, thereby disrupting critical signaling pathways involved in the immune response. ontosight.aiuniprot.orguniprot.org
Detailed Research Findings on YopH Function and Targets:
YopH functions as a highly active protein tyrosine phosphatase, significantly contributing to Yersinia virulence by disrupting host cell signaling pathways that are critical for immune responses such as phagocytosis and the inflammatory response. ontosight.aiplos.orgplos.orgacs.org Its enzymatic activity is among the highest known for PTPases. acs.org
Research has identified several host proteins as targets or interacting partners of YopH. These include:
Focal Adhesion Proteins: YopH dephosphorylates proteins like Focal Adhesion Kinase (FAK) and p130Cas (Crk-associated substrate). acs.orgnih.govembopress.org This dephosphorylation disrupts focal adhesions, which are crucial structures for cell adhesion, spreading, and migration, and are involved in the early steps of phagocytosis. acs.orgnih.govembopress.org The interaction with p130Cas appears critical for the proper localization of YopH within infected cells. nih.gov
Signaling Adaptor Proteins: YopH targets or interacts with adaptor proteins involved in various signaling cascades. Studies have shown YopH interaction with and dephosphorylation of Fyn-binding protein (Fyb) in macrophages. plos.orgnih.gov More recent research indicates that YopH targets SLP-76 and/or PRAM-1/SKAP-HOM pathways in neutrophils, impairing their responses. asm.orgnih.gov YopH has also been shown to bind to proteins like Gab1, Gab2, p85, and Vav, although dephosphorylation was only observed for p85 among these. plos.org Binding to adaptor proteins like Gab1, Gab2, and Vav may help localize YopH to sites where signaling complexes are formed, allowing it to access its substrates. plos.org
Inhibition of Phagocytosis: A primary function of YopH is the inhibition of phagocytosis by immune cells. proteopedia.orgontosight.aiasm.orgnih.govplos.orgacs.orgnih.govembopress.org By dephosphorylating key proteins involved in integrin-mediated signaling and focal adhesion dynamics, YopH effectively blocks the uptake of bacteria by host cells. nih.govembopress.org
Modulation of Immune Responses: Beyond inhibiting phagocytosis, YopH interferes with other aspects of the host immune response. It has been shown to inhibit calcium flux in neutrophils, reduce inflammatory responses, impair cytokine production by T cells, and prevent the expression of costimulatory receptors on B cells. asm.orgnih.govplos.orgacs.org YopH also inhibits the phosphatidylinositol 3 kinase (PI3K)/Akt signaling pathway in macrophages, affecting chemokine production. asm.org
The crystal structure of the YopH PTPase domain has been determined, revealing insights into its catalytic mechanism and substrate binding. proteopedia.orgnih.govacs.org The catalytic domain contains a conserved PTP signature motif and a WPD loop that covers the active site during substrate binding. wikipedia.org Interestingly, a second substrate-binding site not found in structurally homologous human PTPs has also been identified in YopH. nih.gov
Studies using YopH-deficient Yersinia strains have consistently demonstrated the critical role of YopH in virulence. ontosight.aiasm.org Strains lacking a functional yopH gene are significantly attenuated in their ability to cause disease in animal models, highlighting YopH's essential contribution to the bacteria's survival and proliferation within the host. ontosight.aiasm.org
Properties
CAS No. |
123902-43-2 |
|---|---|
Molecular Formula |
C9H12O2 |
Synonyms |
Yop2b (Yersinia) |
Origin of Product |
United States |
Molecular Architecture and Biochemical Activity of Yoph
YopH as a Protein Tyrosine Phosphatase (PTPase)
YopH functions as a potent protein tyrosine phosphatase (PTPase), an enzyme that catalyzes the removal of phosphate (B84403) groups from tyrosine residues on host proteins. proteopedia.orgumich.edunih.gov This activity is essential for the pathogenicity of Yersinia. umich.eduembopress.orgdrugbank.com YopH is known to be one of the most active PTP enzymes. wikipedia.org By dephosphorylating key host proteins, YopH disrupts cellular processes such as phagocytosis and signal transduction pathways, allowing the bacteria to survive and replicate within the host. umich.edudrugbank.comembopress.org
YopH has a reported molecular weight of approximately 51 kDa, or 50,939.075 Da based on its amino acid sequence. proteopedia.orgdrugbank.comuniprot.orguniprot.org Recombinant forms, such as an N-terminal GST-tagged full-length YopH, can have a molecular weight of around 77.4 kDa. merckmillipore.com
Functional Domains and Structural Insights
YopH is comprised of two main independently folded domains: an N-terminal domain and a C-terminal PTPase domain. proteopedia.orgumich.edunih.govpsu.edu These domains are linked by a proline-rich sequence. proteopedia.org
The N-terminal domain (residues 1-129 or 1-130) is a non-catalytic region that plays multiple roles. proteopedia.orgumich.eduresearchgate.netpsu.edu It is crucial for the secretion and translocation of YopH into eukaryotic cells via the type III secretion system. umich.eduresearchgate.netnih.govnih.gov Additionally, this domain contains a substrate-binding site ("site 1") that binds to tyrosine-phosphorylated proteins in a phosphoryl-dependent manner, contributing to substrate recognition in vivo. proteopedia.orgresearchgate.netnih.govpsu.edurcsb.org The structure of the N-terminal domain is compact, consisting of four alpha-helices and four beta-sheets in an α+β arrangement. proteopedia.orgwikipedia.org Notably, its structure does not resemble eukaryotic SH2 or PTB domains, nor does it bind phosphotyrosine in the same way. proteopedia.orgresearchgate.netnih.govpsu.edu
The C-terminal domain (residues approximately 163-468 or 190-468) contains the catalytically active PTPase site. proteopedia.orgumich.edunih.govpsu.edunacalaiusa.com This domain shares structural similarity with eukaryotic PTPases, suggesting potential lateral gene transfer. umich.edupsu.eduhubrecht.eu The catalytic domain features a mixed β-sheet at its center, surrounded by α-helices. proteopedia.org X-ray crystallography studies have revealed the presence of two binding sites within this domain: the catalytic site and a second substrate-targeting site ("site 2") that appears to be more specific than the active site. proteopedia.orgrcsb.org Site 2 also binds to substrates like p130Cas in a phosphotyrosine-dependent manner and cooperates with the N-terminal domain (site 1) for efficient substrate recognition. rcsb.org
Here is a summary of the functional domains of YopH:
| Domain | Residues (Approx.) | Function | Structural Features |
| N-terminal | 1-130 | Secretion, Translocation, Substrate Binding (Site 1) | 4 α-helices, 4 β-sheets (α+β arrangement), Compact |
| C-terminal | 163-468 | Protein Tyrosine Phosphatase Activity (Catalytic Site), Substrate Binding (Site 2) | Mixed β-sheet, α-helices, Similar to eukaryotic PTPases |
Catalytic Mechanism of Phosphatase Activity
The catalytic mechanism of YopH, similar to other PTPases, involves a two-step process utilizing a cysteinyl-phosphate enzyme intermediate. wikipedia.orgacs.org The active site of YopH contains a highly conserved PTP signature motif, C(X)5R. wikipedia.orgacs.org
A key residue in the catalytic mechanism is Cys 403, which acts as a nucleophile. proteopedia.orgnacalaiusa.com In the first step, the thiolate form of Cys 403 attacks the phosphorus atom of the phosphotyrosine substrate, forming a transient phosphocysteine intermediate and releasing the tyrosine. proteopedia.orgwikipedia.orgacs.org A unique feature of YopH is the unusually low pKa of the sulfhydryl group of Cys 403 (around 4.7), which is thought to be stabilized in the negative thiolate form by hydrogen bonds. proteopedia.org
The catalytic site also includes an arginine residue on the P-loop (phosphate-binding loop) that provides catalytic assistance. acs.org
A conserved loop known as the WPD loop undergoes a significant conformational change upon substrate binding, moving from an "open" (catalytically inactive) to a "closed" (catalytically active) conformation. wikipedia.orgacs.orgrcsb.org This movement positions a conserved aspartic acid residue within the WPD loop to function as a general acid catalyst in the dephosphorylation reaction. acs.orgrcsb.org
In the second step of the mechanism, a water molecule, positioned by a glutamine residue on the "Q-loop," performs a nucleophilic attack on the phosphorus atom of the phosphocysteine intermediate, resulting in the release of inorganic phosphate and regeneration of the free enzyme. acs.orgnih.gov
While PTPases generally exhibit low substrate specificity in vitro, their activity in vivo is tightly regulated, partly through targeting to specific intracellular locations mediated by domains like the N-terminal domain of YopH. embopress.orgpsu.edu
Regulation of Yoph Expression and Secretion
Transcriptional Regulation: Calcium and Temperature Dependence
The transcription of the yopH gene is finely tuned by environmental cues that signal the bacterium's entry into a host organism. In laboratory settings, the expression of YopH is notably induced at a temperature of 37°C, which mimics the physiological temperature of a mammalian host. nih.gov This temperature-dependent expression is a common feature for many virulence factors in pathogenic bacteria.
Furthermore, the concentration of calcium ions (Ca2+) in the environment plays a pivotal role in regulating YopH expression. nih.gov A low calcium concentration, similar to the intracellular environment of a host cell, triggers a significant upregulation of yop gene transcription, including yopH. nih.gov Conversely, in the presence of millimolar concentrations of Ca2+, which is typical of the extracellular environment, the expression of Yops is down-regulated. nih.gov This dual regulation by temperature and calcium ensures that the production of YopH is maximized when the bacterium is in close proximity to or has entered a host cell.
| Regulatory Factor | Condition for YopH Expression | Effect on Transcription |
| Temperature | 37 °C | Induction |
| Calcium (Ca2+) | Low Concentration | Upregulation |
| Calcium (Ca2+) | High Concentration | Down-regulation |
Role of Virulence Plasmid (pYV)
The genetic blueprint for YopH, the yopH gene, is not located on the bacterial chromosome but is instead encoded on a large, approximately 70-kb virulence plasmid known as pYV (plasmid of Yersinia Virulence). nih.govnih.gov This plasmid is a critical determinant of pathogenicity for Yersinia species, as it carries the genes for the entire Yop virulon, which includes the Yop effector proteins and the components of the Type III Secretion System (T3SS) required for their delivery into host cells. nih.gov The presence of the pYV plasmid is essential for the bacteria's ability to survive and replicate within the host's lymphoid tissues. nih.gov In Yersinia pseudotuberculosis, the virulence plasmid is specifically referred to as pIBI. uniprot.org
Chaperone Interactions (e.g., SycH)
The journey of YopH from the bacterial cytoplasm to the host cell is facilitated by a dedicated chaperone protein called SycH (Yersinia secretion chaperone H). umu.semynewsdesk.com Chaperones like SycH play a crucial role in preventing the premature folding or aggregation of their cognate effector proteins within the bacterial cytosol, keeping them in a secretion-competent state. oup.com
The interaction between YopH and SycH is a dynamic process. Research has revealed a "coupled folding and binding" mechanism where the chaperone-binding domain of YopH must lose its three-dimensional structure to wrap around the SycH protein in a horseshoe-like shape. umu.semynewsdesk.com This interaction is vital for the efficient transport of YopH through the T3SS needle complex. umu.semynewsdesk.com The N-terminal region of YopH, specifically residues 1-130, is responsible for binding to SycH. nih.gov Once inside the host cell, this same domain helps in targeting the phosphatase domain of YopH to its substrates. nih.gov The interaction between SycH and YopH involves a conserved structural element known as a β-motif in YopH, which inserts into a hydrophobic patch on the surface of SycH. nih.gov Studies suggest that after being guided to the secretion apparatus, there is a handover of YopH from SycH to shuttle complexes in the bacterial cytosol before its translocation. oup.com
| Protein | Function | Interaction Mechanism with YopH |
| YopH | Effector Protein (Tyrosine Phosphatase) | Contains a chaperone-binding domain in its N-terminal region. nih.gov |
| SycH | Chaperone Protein | Binds to the unfolded chaperone-binding domain of YopH. umu.semynewsdesk.com |
Secretion via the Type III Secretion System (T3SS)
Yersinia utilizes a sophisticated molecular machine known as the Type III Secretion System (T3SS) to inject YopH and other effector proteins directly from the bacterial cytoplasm into the cytosol of host cells. proteopedia.orgnih.gov This system forms a needle-like structure, often referred to as an injectisome, that spans both the inner and outer membranes of the bacterium and can penetrate the host cell membrane. nih.govdiva-portal.org
The translocation of YopH across the host cell membrane is a complex process mediated by several key proteins that form a pore in the target cell membrane. wikipedia.org Among the essential components are YopB, YopD, and LcrV. nih.gov
YopB and YopD: These are hydrophobic proteins that are believed to insert into the host cell's plasma membrane to form the translocation pore. nih.gov YopB possesses two predicted transmembrane helices, while YopD has one. nih.gov Both are crucial for the delivery of Yop effectors into the host cell. nih.govnih.gov
LcrV: This hydrophilic protein is located at the tip of the T3SS needle. nih.gov LcrV is thought to facilitate the insertion of YopB and YopD into the host membrane, acting as a platform for pore formation. nih.gov
Together, these proteins create a channel through which YopH can pass from the bacterial injectisome into the host cell cytoplasm. nih.gov
| T3SS Component | Location | Primary Function in Translocation |
| YopB | Translocation Pore | Forms the pore in the host cell membrane. nih.gov |
| YopD | Translocation Pore | Works with YopB to form the translocation pore. nih.gov |
| LcrV | Tip of the T3SS needle | Facilitates the insertion of YopB and YopD into the host membrane. nih.gov |
The secretion and translocation of YopH are not constitutive processes but are instead triggered by direct contact between the Yersinia bacterium and a host cell. nih.govembopress.org This contact-dependent mechanism ensures that the potent effector proteins are delivered precisely to their site of action and not wastefully released into the extracellular environment. embopress.org Upon physical contact, the T3SS is activated, leading to the polarized transfer of YopH across the host cell membrane at the zone of bacterial attachment. nih.govembopress.org This targeted delivery system allows the bacterium to efficiently disarm the host's immune cells.
Yoph Interactions with Host Cellular Targets
Modulation of Host Cytoskeleton Dynamics
YopH activity leads to a profound disruption of the host cell's actin cytoskeleton, a crucial element for processes like cell adhesion, migration, and phagocytosis. researchgate.netmdpi.comcytoskeleton.com This is primarily achieved by targeting the focal adhesion complexes that link the extracellular matrix to the intracellular actin network. proteopedia.org
YopH directly targets and dephosphorylates multiple components of focal adhesion complexes, which serve as signaling hubs and structural links to the actin cytoskeleton. proteopedia.orgnih.gov Upon infection, a catalytically inactive form of YopH localizes to these focal adhesions. embopress.orgembopress.org The active enzyme, however, leads to their rapid disassembly. embopress.orgembopress.org Key protein targets within these complexes include Focal Adhesion Kinase (FAK), Paxillin, p130Cas (Crk-associated substrate), and Fyn-binding protein (Fyb). nih.govplos.orgnih.gov
The dephosphorylation of these substrates by YopH is a primary mechanism for inhibiting the uptake of Yersinia by host cells. proteopedia.orgembopress.org In epithelial cells, YopH targets FAK and p130Cas, while in macrophages, its substrates include p130Cas and Fyb. nih.gov The interaction with p130Cas is considered critical for the correct subcellular localization of YopH to the focal complexes. nih.gov
Table 1: Key Focal Adhesion Proteins Targeted by YopH
| Targeted Protein | Protein Function | Effect of YopH-mediated Dephosphorylation |
|---|---|---|
| Focal Adhesion Kinase (FAK) | A non-receptor tyrosine kinase crucial for integrin-mediated signal transduction and focal adhesion assembly. proteopedia.org | Dephosphorylation by YopH disrupts focal complexes and inhibits the uptake of bacteria by the host cell. proteopedia.orgembopress.org |
| Paxillin | An adaptor protein that recruits structural and signaling molecules to focal adhesions. plos.orgnih.gov | Dephosphorylation contributes to the disassembly of focal adhesion structures. nih.gov |
| p130Cas | A docking protein involved in cell adhesion, migration, and survival signaling. embopress.orgembopress.org | Rapid and selective dephosphorylation disrupts signaling and is critical for YopH localization to focal adhesions. nih.govembopress.org |
| Fyn-binding protein (Fyb) | An adaptor protein involved in signaling pathways in immune cells. nih.govplos.org | Dephosphorylation in macrophages interferes with adhesion-regulated signal transduction. nih.govnih.gov |
Interference with Host Signaling Pathways
YopH's influence extends beyond structural components, as it actively interferes with multiple host signaling pathways that are essential for mounting an effective immune response. plos.orgnih.gov
The Rho family of small GTPases (including RhoA, Rac, and Cdc42) are master regulators of the actin cytoskeleton and are involved in processes such as cell adhesion and migration. mdpi.commdpi.comyoutube.com YopH modulates these pathways by disrupting upstream signaling events. nih.gov Specifically, by dephosphorylating focal adhesion proteins like FAK and p130Cas, YopH disrupts β1 integrin signaling, which is a key activator of Rho GTPases. nih.govembopress.org Research indicates that the dephosphorylation of focal adhesion components by YopH inhibits the activation of the Rho family protein Rac1, further contributing to the paralysis of the host cell's phagocytic machinery. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory cytokines and the coordination of immune defenses. nih.govresearchgate.netmdpi.com While the Yersinia effector YopJ is the primary inhibitor of these pathways, YopH contributes to their dysregulation through its upstream actions. nih.govnih.govresearchgate.net YopH targets and dephosphorylates kinases and adapter proteins that are part of the initial signaling cascades triggered by pathogen recognition. nih.gov For example, by blocking the SLP-76 and PLCγ2 signaling axis and subsequent calcium flux, YopH prevents the activation of the transcription factor NF-AT, which drives the expression of cytokines such as IL-10. nih.gov This interference with early signal transduction effectively dampens the downstream activation of MAPK and NF-κB, hindering the host's ability to mount a robust inflammatory response. nih.govnih.gov
Table 2: Host Signaling Pathways Affected by YopH
| Signaling Pathway | Key Molecules Targeted/Affected by YopH | Consequence of YopH Activity |
|---|---|---|
| Integrin Signaling | FAK, p130Cas, Paxillin | Dephosphorylation disrupts the pathway, leading to focal adhesion disassembly and inhibition of phagocytosis. nih.govembopress.org |
| Rho GTPase Pathway | Rac1 (downstream effect) | Activation is inhibited due to disruption of upstream integrin signaling. nih.gov |
| Calcium Signaling | SLP-76, Vav, PLCγ2 | The signaling axis is inactivated, leading to a block in intracellular Ca2+ flux in neutrophils. nih.govnih.gov |
| MAPK / NF-κB Pathways | Upstream kinases and adapter proteins; NF-AT (downstream effect) | Downstream activation is dampened due to the disruption of early signal transduction events. nih.govnih.gov |
Modulation of Host Immune Cell Functions
YopH is a critical virulence factor that significantly impairs the function of various host immune cells. Its primary mechanism involves the dephosphorylation of tyrosine residues on signaling proteins, which effectively shuts down critical communication pathways within these cells. This disruption allows Yersinia to counteract the host's innate and adaptive immune responses.
One of the primary functions of YopH is to inhibit phagocytosis, a critical process by which immune cells such as macrophages and neutrophils engulf and destroy pathogens. proteopedia.orgnih.gov YopH achieves this by targeting and dephosphorylating several key proteins involved in the regulation of the actin cytoskeleton and focal adhesions, which are essential for the cellular engulfment process. nih.gov
Research has identified several host cell proteins as direct targets of YopH in the context of phagocytosis inhibition. These include:
p130Cas (Crk-associated substrate) : A focal adhesion-associated protein that is a major target of YopH. nih.gov Dephosphorylation of p130Cas disrupts the assembly and signaling of focal adhesions. proteopedia.org
Focal Adhesion Kinase (FAK) : Another key component of focal adhesions that is dephosphorylated by YopH. nih.govproteopedia.org
Fyn-binding protein (Fyb) : An adaptor protein in macrophages that is also a substrate for YopH. nih.govnih.gov
By targeting these proteins, YopH effectively paralyzes the phagocytic machinery of macrophages and neutrophils, allowing the bacteria to survive and replicate in the host. proteopedia.orgnih.gov Studies have shown that Yersinia strains lacking a functional YopH are significantly more susceptible to phagocytosis. nih.gov
| YopH Substrate | Cell Type | Effect of Dephosphorylation |
|---|---|---|
| p130Cas | Epithelial cells, Macrophages | Disruption of focal adhesions, Inhibition of phagocytosis nih.govproteopedia.org |
| FAK | Epithelial cells | Disruption of focal adhesions, Inhibition of phagocytosis nih.govproteopedia.org |
| Fyb | Macrophages | Inhibition of phagocytosis nih.govnih.gov |
YopH also plays a significant role in suppressing the adaptive immune response by interfering with the activation of T-cells and B-cells. nih.govnih.gov This is a critical strategy for Yersinia to evade long-term immunological memory and clearance.
Similarly, YopH disrupts B-cell activation by interfering with the B-cell receptor (BCR) signaling cascade. nih.govresearchgate.net This prevents the upregulation of co-stimulatory molecules, such as B7.2, which are necessary for effective communication between B-cells and T-cells. nih.govresearchgate.net The consequence is a dampened humoral immune response, impairing the production of antibodies against the pathogen. nih.gov
| Lymphocyte Type | Signaling Pathway Targeted | Consequence of YopH Activity |
|---|---|---|
| T-cell | T-cell receptor (TCR) signaling | Inhibition of cytokine production (e.g., IL-2) nih.govresearchgate.net |
| B-cell | B-cell receptor (BCR) signaling | Inhibition of co-stimulatory molecule upregulation (e.g., B7.2) nih.govresearchgate.net |
The oxidative burst, or respiratory burst, is a critical antimicrobial mechanism employed by phagocytes like macrophages and neutrophils. wikipedia.org It involves the rapid production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are highly toxic to bacteria. wikipedia.orgyoutube.com YopH has been shown to inhibit this process, further contributing to the survival of Yersinia within the host. plos.org
The precise mechanisms by which YopH regulates the oxidative burst are still under investigation, but it is believed to involve the dephosphorylation of proteins that are part of the NADPH oxidase complex, the enzyme responsible for ROS production. wikipedia.org By dampening the oxidative burst, YopH protects Yersinia from the potent bactericidal effects of ROS. scielo.br
Inflammasomes are multiprotein complexes within the cytoplasm of host cells that play a crucial role in the innate immune response by detecting pathogenic microorganisms and initiating inflammatory responses. frontiersin.org Activation of the inflammasome leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and can induce a form of programmed cell death called pyroptosis. dovepress.com
While some bacterial components can trigger inflammasome activation, Yersinia has evolved mechanisms to evade this response. While YopH's direct role in inflammasome regulation is an area of ongoing research, it is part of a suite of effector proteins that collectively modulate this host defense pathway. For instance, other Yersinia effectors like YopE and YopT can trigger inflammasome activation in the absence of YopM, another effector that suppresses it. nih.gov The interplay of these effector proteins, including YopH's general dampening of immune signaling, contributes to Yersinia's ability to control the host inflammatory response.
Yoph Contribution to Yersinia Virulence and Pathogenesis
Evasion of Host Innate Immune Responses
Mouse infection studies have demonstrated that YopH is crucial for enhancing Yersinia virulence, particularly during the early stages of infection, by enabling the bacteria to evade innate immune cells. wjgnet.com YopH contributes significantly to the resistance of pathogenic Yersinia to phagocytosis by various innate immune cells, including macrophages, neutrophils, and dendritic cells. wikipedia.orgwjgnet.comasm.orgdiva-portal.org This antiphagocytic activity is a key mechanism by which Yersinia avoids clearance by the host immune system. wikipedia.orgasm.org
Studies show that YopH inhibits phagocytosis by dephosphorylating components of focal adhesion complexes and interfering with signaling pathways in host cells. wikipedia.orgrupress.orgrupress.org For instance, YopH targets and dephosphorylates proteins like p130Cas and paxillin, which are involved in integrin-stimulated cytoskeletal changes necessary for phagocytosis. wikipedia.orgrupress.org YopH also inhibits the phosphatidylinositol 3 kinase (PI3K)/Akt signaling pathway in macrophages, which can prevent the expression of chemotactic factors like monocyte chemoattractant protein-1 (MCP-1, CCL2), thus inhibiting macrophage recruitment. asm.org Furthermore, YopH has been shown to abrogate calcium signaling in neutrophils and inhibit the oxidative burst in macrophages, both of which are important for bacterial killing. rupress.orgnih.gov
Research using YopH-deficient Y. enterocolitica strains has shown increased neutrophil recruitment to Peyer's patches compared to wild-type strains, highlighting YopH's role in preventing early neutrophil influx in the intestine and contributing to immune evasion. asm.org
Role in Bacterial Survival and Extracellular Replication in Host Tissues (e.g., Lymphoid Tissues, Spleen, Liver)
Pathogenic Yersinia species require the T3SS and its effector Yops, including YopH, to survive and replicate within the lymphoid tissues of their hosts. annualreviews.orgresearchgate.net Yersinia mutants lacking Yops, such as YopH, are defective in colonizing intestinal and lymphoid tissues of mice. nih.govxiahepublishing.com
Yersinia primarily replicates extracellularly within lymphoid tissues, forming microcolonies in microabscesses and resisting phagocytosis by macrophages and neutrophils in these lesions. annualreviews.orgelsevier.es YopH is crucial for this extracellular replication strategy by preventing phagocytosis. annualreviews.orgasm.orgxiahepublishing.com Experiments with wild-type and YopH-mutant strains have demonstrated that YopH is essential for the colonization of the liver and other lymphoid tissues. xiahepublishing.com
While Yersinia can exploit intracellular niches early in infection for dissemination, their ability to suppress phagocytosis and immune signaling in resident innate immune cells is critical for survival and extracellular proliferation in lymphoid organs like Peyer's patches, mesenteric lymph nodes, spleen, and liver. researchgate.netelsevier.es
Impact on Bacterial Dissemination and Systemic Infection
YopH plays a role in the systemic spread of Yersinia. Studies have shown that YopH mutants are unable to spread effectively beyond the mesenteric lymph nodes (MLNs) to reach the spleen and liver and cause systemic infection. xiahepublishing.com This suggests that the ability of Yersinia to evade initial immune responses in lymphoid tissues, significantly mediated by YopH's antiphagocytic activity, is critical for subsequent dissemination to deeper organs. researchgate.netxiahepublishing.com
Efficient escape from interaction with polymorphonuclear neutrophils (PMNs) during early infection, facilitated by YopH, YopE, and YopK, is considered a key feature that allows pathogenic Yersinia to colonize and disseminate effectively. diva-portal.orgresearchgate.net Depletion of PMNs in mice led to faster dissemination of yopH mutants from intestinal compartments to MLNs, emphasizing the importance of targeting PMNs by YopH for successful dissemination. diva-portal.orgresearchgate.net
Functional Redundancy and Synergistic Actions with Other Yops (e.g., YopE, YopT, YopJ/P, YpkA/YopO, YopM)
The pathogenic effects of Yersinia are mediated by a suite of Yops that often act synergistically to subvert host responses. pjmonline.org While YopH is a potent antiphagocytic effector, its activity is often discussed in conjunction with other Yops that also target the host cytoskeleton and signaling pathways. asm.orgrupress.orgnih.gov
The antiphagocytosis activity of YopE and YopH is considered largely responsible for the observation that Yersinia proliferates primarily extracellularly. tandfonline.com YopE, like YopH, contributes to the inhibition of phagocytosis by targeting Rho GTPases, which regulate the cytoskeleton. asm.orgrupress.orgnih.gov Studies have shown that single mutations in yopH, yopE, yopT, or yopO can increase phagocytosis by macrophages and PMNs, and combinations of mutations can have additive or synergistic effects, indicating functional overlap and cooperation among these effectors in preventing phagocytosis. asm.org
While YopH primarily functions as a tyrosine phosphatase, other Yops have distinct mechanisms. YopT is a cysteine protease that cleaves Rho GTPases. rupress.orgnih.gov YpkA/YopO is a serine/threonine kinase that also targets Rho GTPases. rupress.orgnih.gov YopJ/P is an acetyltransferase that blocks NF-κB and MAPK signaling pathways, interfering with cytokine production and inducing apoptosis in some cell types. pjmonline.orgtandfonline.comnih.gov YopM is a leucine-rich repeat protein that can localize to the nucleus and cytoplasm and is involved in modulating inflammatory responses, potentially by interfering with inflammasome activation. tandfonline.comwjgnet.comnih.gov
Although some Yops may appear to have redundant functions (e.g., YopE and YopT both target Rho GTPases), deletion mutant phenotypes are not identical, suggesting distinct or nuanced roles in pathogenesis. tandfonline.com The combined action of multiple Yops, including YopH, is essential for the full virulence of Yersinia. asm.org For example, while loss of only YopM may have a minor impact on virulence, deletion of both YopM and YopJ can have a synergistic effect on pathogenesis, suggesting coordinated action. nih.gov
Methodological Approaches in Yoph Research
Genetic Manipulation and Mutant Strain Construction
Genetic manipulation of Yersinia strains is fundamental to studying YopH. This involves creating mutants with altered yopH genes to assess the protein's role in virulence and to identify functional domains.
Deletion mutants, where the entire yopH gene is removed, are commonly constructed. A mutant deleted for the entire yopH gene has been shown to be avirulent, and virulence can be restored by trans-complementation. nih.gov Such mutants are crucial for demonstrating the necessity of YopH for pathogenesis. Methods like allelic exchange using suicide vectors are employed to create these unmarked deletions. nih.gov In-frame deletions, which remove specific codons while maintaining the reading frame of downstream genes in an operon, are also utilized. pnas.orgnih.gov
Point mutations are introduced into the yopH gene to study the function of specific amino acid residues or domains. A notable example is the construction of catalytically inactive "substrate-trapping" mutants, such as YopHC403S or YopH D356A, where a key catalytic cysteine or aspartate residue in the PTPase domain is mutated. nih.govembopress.orgnih.gov These inactive mutants can still bind to their phosphorylated substrates but cannot dephosphorylate them, allowing researchers to identify YopH targets within host cells. embopress.orgnih.gov Transposon mutagenesis can also be used to isolate yopH mutants. oup.com
In vitro Cell Culture Models
In vitro cell culture models are indispensable for dissecting the cellular and molecular effects of YopH in a controlled environment.
Various eukaryotic cell lines are used as target cells in YopH research to mimic host-pathogen interactions. Commonly used lines include human epithelial cells like HeLa cells and murine macrophage-like cell lines such as J774 macrophages. embopress.orgembopress.orgfrontiersin.orgnih.govnih.govnih.govdiva-portal.orgresearchgate.netresearchgate.netscispace.comresearchgate.net These cell lines provide different contexts for studying YopH activity, including its effects on non-professional phagocytes (HeLa) and professional phagocytes (J774). HEK293T cells are also utilized, particularly for expressing specific proteins that are then used as substrates in in vitro dephosphorylation assays. nih.govplos.orgplos.org
Phagocytosis assays are a key method to evaluate the ability of Yersinia strains, and specifically the role of YopH, to resist uptake by host cells. These assays typically involve co-culturing Yersinia with phagocytic cells like macrophages. frontiersin.orgnih.govdiva-portal.orgresearchgate.net After a period of incubation, extracellular bacteria are distinguished from intracellular bacteria. This is often achieved through differential staining methods, where extracellular bacteria are labeled with an antibody before cell permeabilization, and then both extra- and intracellular bacteria are labeled after permeabilization. frontiersin.org Microscopy is then used to count the number of bacteria in each category. frontiersin.org Gentamicin protection assays are another approach, where extracellular bacteria are killed by the antibiotic gentamicin, and only the internalized bacteria survive and are subsequently quantified by plating. embopress.org Phagocytosis inhibition by mouse peritoneal macrophages cultured in vitro has been studied. diva-portal.orgresearchgate.net
Biochemical assays are essential for quantifying YopH's enzymatic activity and confirming the dephosphorylation of its substrates. The PTPase activity of YopH can be measured using artificial substrates like p-nitrophenyl phosphate (B84403) (p-NPP). researchgate.netoup.comoup.comdovepress.comnih.govacs.org YopH hydrolyzes p-NPP to p-nitrophenol, a yellow compound whose production can be monitored spectrophotometrically at 410 nm. oup.comoup.com This allows for the determination of enzyme kinetics and the assessment of potential inhibitors. researchgate.netdovepress.comnih.govacs.org
In vitro dephosphorylation assays are performed to directly assess the ability of purified or recombinant YopH to dephosphorylate specific host proteins. Phosphorylated substrate proteins, often obtained from transfected and stimulated eukaryotic cells, are incubated with YopH. nih.govplos.orgplos.org The reduction in tyrosine phosphorylation of the substrate is then typically detected by Western blot using anti-phosphotyrosine antibodies. nih.govplos.orgplos.org
Immunofluorescence microscopy is widely used to visualize the location of YopH within infected host cells and to observe its effects on host cellular structures and the localization of host proteins. embopress.orgembopress.orgresearchgate.netdiva-portal.org Antibodies specific to YopH and host proteins of interest are used, followed by fluorescently labeled secondary antibodies. Confocal microscopy provides high-resolution images, allowing for the detailed examination of YopH distribution and its co-localization with host proteins or cellular compartments like focal adhesions. embopress.orgnih.govembopress.orgresearchgate.netnih.gov Studies using catalytically inactive YopH mutants have been particularly informative in showing that YopH localizes to focal adhesions, where many of its substrates are found. embopress.orgnih.gov
Analyzing the impact of YopH on host cell signal transduction pathways is crucial for understanding how it disrupts cellular functions. Western blotting is a primary technique used for this purpose. nih.govnih.govplos.orgplos.orgnih.govnih.govplos.orgnovusbio.com Cell lysates from infected or treated cells are separated by SDS-PAGE, and specific proteins are detected using antibodies. To assess the effect of YopH on phosphorylation, antibodies that specifically recognize phosphorylated tyrosine residues or phosphorylation sites on target proteins are used. nih.govplos.orgplos.orgnih.govnih.govplos.org Comparing the phosphorylation levels of proteins in cells infected with wild-type Yersinia versus yopH mutants reveals which proteins are dephosphorylated by YopH. nih.govnih.gov
Immunoprecipitation is often combined with Western blotting to enrich for specific proteins or protein complexes before Western blot analysis. This allows for the examination of the phosphorylation status of low-abundance proteins or the identification of proteins that interact with YopH. nih.govembopress.orgnih.govembopress.orgnih.govdiva-portal.orgplos.orgplos.orgnih.gov For instance, immunoprecipitation of YopH (often using a tagged version or in conjunction with a substrate-trapping mutant) followed by Western blot with anti-phosphotyrosine antibodies can identify potential YopH substrates. embopress.orgnih.govnih.govdiva-portal.org Analysis of key signaling molecules in pathways such as the PI3K/Akt pathway, or those involving adaptor proteins like SLP-76, PRAM-1, and SKAP-HOM, is performed using these techniques to map the signaling cascades targeted by YopH. nih.govnih.govnih.govplos.org
| Method | Description | Key Applications in YopH Research |
| Genetic Manipulation (Deletion/Point Mutation) | Altering the bacterial genome to remove or modify the yopH gene. | Assessing YopH's role in virulence, identifying functional domains, creating substrate-trapping mutants. |
| Eukaryotic Cell Culture (HeLa, J774, HEK293T) | Growing mammalian cells in vitro. | Providing target cells for infection studies and expression systems for substrate proteins. |
| Phagocytosis Assays | Quantifying bacterial uptake by host cells. | Evaluating YopH's anti-phagocytic activity. |
| PTPase Activity Assays (e.g., p-NPP assay) | Measuring the enzymatic activity of YopH. | Characterizing enzyme kinetics, screening for inhibitors. |
| Substrate Dephosphorylation Assays (In vitro) | Incubating YopH with phosphorylated proteins and detecting dephosphorylation. | Confirming direct substrates of YopH. |
| Immunofluorescence and Microscopy (Confocal) | Visualizing protein localization and cellular structures using fluorescent antibodies and microscopy. | Determining YopH's subcellular location, observing effects on host cell morphology and protein distribution. |
| Western Blot (Phosphorylation analysis) | Detecting specific proteins and their phosphorylation status using antibodies. | Analyzing the impact of YopH on host cell signaling pathways and identifying dephosphorylated proteins. |
| Immunoprecipitation followed by Western Blot | Enriching specific proteins or complexes before Western blot. | Identifying YopH interacting proteins and assessing their phosphorylation status, confirming substrates. |
In vivo Animal Models
Murine models are widely used to investigate the role of YopH in Yersinia infection and pathogenesis. These models allow for the study of bacterial colonization, dissemination, tissue tropism, and the host immune response in the presence or absence of functional YopH. Experiments often compare infection dynamics between wild-type Yersinia strains and isogenic mutants lacking yopH or expressing a non-functional variant. asm.orgnih.govnih.gov The choice of Yersinia species, mouse strain, and inoculation route significantly influences the infection outcome and the observed role of specific Yops, including YopH. nih.govnih.govasm.org
Murine Infection Models (e.g., oral, intravenous, intraperitoneal inoculation)
Various routes of inoculation are employed in murine models to mimic different aspects of Yersinia infection and study the impact of YopH. Oral inoculation is a common route for studying enteropathogenic Yersinia (Y. pseudotuberculosis and Y. enterocolitica) as it reflects the natural route of infection through contaminated food or water. nih.govrupress.orgasm.org Following oral administration, Yersinia typically invades through M cells in the Peyer's patches (PP) and colonizes associated lymphoid tissues like the mesenteric lymph nodes (MLN), before potentially disseminating to systemic sites such as the spleen and liver. nih.govrupress.orgasm.org Studies using oral infection have shown that YopH is crucial for efficient colonization and persistence in intestinal and lymph tissues. nih.gov Intravenous and intraperitoneal inoculation routes bypass the initial intestinal phase of infection and are used to study systemic dissemination and the role of Yops in deeper tissues like the spleen and liver. nih.govasm.orgasm.org While YopH is critical for virulence regardless of the route, its specific contributions to overcoming host defenses can differ depending on the initial site of infection and the host cells encountered. nih.govasm.org
Assessment of Bacterial Load and Tissue Colonization
A primary method for evaluating the role of YopH in in vivo models is by quantifying bacterial loads in various tissues over time. This involves harvesting organs such as Peyer's patches, mesenteric lymph nodes, spleen, and liver from infected mice at different time points and plating tissue homogenates to determine colony-forming units (CFUs). asm.orgnih.govrupress.orgnih.gov Studies consistently show that yopH mutant strains are significantly attenuated in their ability to colonize and persist in lymphoid tissues, particularly the mesenteric lymph nodes and spleen, compared to wild-type strains. asm.orgnih.govnih.govnih.gov For instance, a yopH mutant strain of Y. pseudotuberculosis specifically failed to colonize the mesenteric lymph nodes effectively. nih.gov Similarly, Y. enterocolitica ΔyopH mutants were rapidly cleared from the intestine and showed significantly lower bacterial burdens in PP and spleen compared to the wild-type strain. asm.org This highlights the essential role of YopH in enabling Yersinia to establish and maintain infection within host tissues, likely by counteracting host defense mechanisms that would otherwise clear the bacteria. asm.orgnih.gov
Histopathological Analysis of Infected Tissues
Histopathological examination of infected tissues provides insights into the spatial distribution of bacteria and the host cellular responses at the microscopic level. Tissues from infected mice are typically fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize tissue architecture, bacterial aggregates, and infiltrating immune cells. asm.orgasm.orgconicet.gov.ar Histological analysis in murine models of Yersinia infection has revealed the formation of microcolonies or microabscesses in lymphoid tissues like Peyer's patches and spleen, where bacteria replicate predominantly extracellularly. asm.org YopH contributes to this extracellular lifestyle by preventing efficient phagocytosis by host cells. nih.govasm.org Studies comparing wild-type and yopH mutant infections have shown differences in the inflammatory infiltrate and the organization of immune cells within infected tissues. For example, infection with a Y. enterocolitica ΔyopH strain resulted in increased neutrophil recruitment to Peyer's patches compared to infection with the wild-type strain, correlating with enhanced bacterial clearance. asm.orgconicet.gov.ar This suggests that YopH actively suppresses neutrophil accumulation at the infection site, contributing to bacterial survival and colonization. asm.orgf1000research.com
Future Directions and Research Perspectives on Yoph
Identification of Novel Host Targets and Interaction Partners
While several key host targets of YopH have been identified, such as p130Cas, FAK, Fyb, SKAP-HOM, SLP-76, PRAM-1, Vav, Lck, and ZAP-70, it is likely that additional substrates and interaction partners exist within the diverse cellular environments encountered during infection. nih.govacs.orgjci.orgnih.govfrontiersin.orgnih.govplos.orgresearchgate.netresearchgate.netdiva-portal.orgdiva-portal.orgnih.gov Future research should focus on employing advanced proteomic techniques, such as high-throughput screening and mass spectrometry-based approaches, to comprehensively map the YopH interactome in various host cell types and in vivo infection models. researchgate.net Identifying these novel targets will provide a more complete picture of how YopH manipulates host signaling pathways to promote bacterial survival and dissemination. nih.gov
Elucidation of Regulatory Networks Governing YopH Activity in vivo
The activity and expression of YopH are tightly regulated by Yersinia, particularly in response to environmental signals encountered within the host, such as temperature and divalent cation concentrations. diva-portal.org However, the intricate regulatory networks that govern YopH production, secretion, and activity in vivo are not fully understood. Future studies should investigate the bacterial factors and signaling pathways that control yopH gene expression, T3SS-mediated translocation efficiency, and the post-translational modification or regulation of YopH activity within the host cell. diva-portal.org Understanding these regulatory mechanisms could reveal potential targets for inhibiting YopH delivery or function. Research into gene regulatory networks in bacteria and their manipulation by effectors is an active area, and applying these techniques to YopH could be fruitful. mdanderson.orgwhioce.comnumberanalytics.comdiva-portal.org
Structural Biology of YopH-Host Protein Complexes
Determining the high-resolution structures of YopH in complex with its various host targets is crucial for understanding the molecular basis of its substrate specificity and catalytic mechanism within the cellular context. While the crystal structure of the YopH PTPase domain in complex with a substrate analogue has been reported, and the structure of a SycH-YopH complex provides insights into chaperone binding, structures of YopH bound to its diverse host protein substrates are needed. nih.goviucr.orgrcsb.org Advanced structural techniques, such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance spectroscopy, can provide detailed insights into the interaction interfaces, conformational changes upon binding, and the catalytic cycle of YopH on its physiological substrates. nih.goviucr.orgrcsb.org This structural information is invaluable for the rational design of specific YopH inhibitors.
Comparative Analysis of YopH Homologs Across Yersinia Species
While YopH is conserved among pathogenic Yersinia species, subtle differences in sequence or structure may exist between homologs from Y. pestis, Y. enterocolitica, and Y. pseudotuberculosis. tandfonline.comasm.org Comparative analysis of YopH homologs can provide insights into the evolution of virulence, host specificity, and potential variations in substrate preference or regulatory mechanisms among different Yersinia species. tandfonline.comresearchgate.net Studying these differences could help explain variations in disease presentation and tropism observed between Yersinia species. tandfonline.com This comparative approach could involve genomic, proteomic, and functional studies to identify conserved and divergent features of YopH.
Therapeutic Targeting Strategies Based on YopH Mechanisms
Given its critical role in Yersinia pathogenesis, YopH represents an attractive target for the development of novel anti-infective therapies. nih.govmdpi.comacs.orgontosight.aipnas.orgresearchgate.net Future research should explore therapeutic strategies aimed at inhibiting YopH activity or disrupting its interaction with host targets. This could involve the development of small molecule inhibitors specifically targeting the YopH catalytic site or its substrate-binding domains. nih.govacs.orgontosight.airesearchgate.net Alternatively, strategies could focus on interfering with YopH translocation into host cells or promoting the host's ability to counteract YopH activity. ontosight.ai Research into YopH inhibitors is ongoing, with studies exploring various chemical classes. nih.govacs.orgontosight.airesearchgate.net Targeting YopH mechanisms could offer a novel approach to combat Yersinia infections, potentially as an adjunct to traditional antibiotic therapy, especially in the face of rising antibiotic resistance. mdpi.comontosight.ai
Q & A
Q. How can publication bias in Yop2b research be mitigated during literature reviews?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews, including gray literature and preprints. Use funnel plots to detect asymmetry in published effect sizes .
Data Synthesis and Validation
Q. What criteria should guide the selection of Yop2b-related datasets for meta-analysis?
- Methodological Answer : Prioritize studies with raw data availability, standardized MOI, and matched controls. Exclude studies lacking strain verification (e.g., 16S rRNA sequencing) .
Q. How can CRISPR-Cas9 be optimized for Yop2b gene editing in atypical Yersinia strains?
- Methodological Answer : Design sgRNAs with CRISPR design tools (e.g., Benchling) targeting conserved regions. Validate editing efficiency via Sanger sequencing and phenotypic complementation .
Ethical and Reproducibility Standards
Q. What documentation is essential for ensuring reproducibility in Yop2b experiments?
- Methodological Answer : Provide MIAME-compliant metadata for omics data, ARRIVE guidelines for animal studies, and detailed protocols for infection assays in supplementary materials .
Q. How can researchers ethically address discrepancies between in vitro and in vivo Yop2b findings?
- Methodological Answer : Transparently report limitations in discussion sections. Conduct bridging studies (e.g., organoid models) to reconcile differences, ensuring alignment with 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
